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3-(4-Methylthiazol-5-yl)prop-2-en-1-amine -

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine

Catalog Number: EVT-15457715
CAS Number:
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine is a compound characterized by its thiazole moiety, which has been extensively studied for its biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the thiazole ring contributes to its pharmacological properties, making it a subject of interest in various scientific studies.

Source and Classification

The compound can be classified under organic compounds containing thiazole, a five-membered heterocyclic structure containing sulfur and nitrogen. It is often synthesized for use in pharmaceuticals and agrochemicals due to its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine can be achieved through several methods, primarily involving the reaction of thiazole derivatives with appropriate amines. A common approach includes:

  1. Starting Materials: The synthesis typically begins with 4-methylthiazole as the key precursor.
  2. Reagents: Common reagents include aldehydes or ketones that facilitate the formation of the prop-2-en-1-amine structure.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and may involve solvents such as dimethylformamide or ethanol to enhance yields.

For instance, a method involves the nucleophilic substitution of an appropriate alkyl halide with 4-methylthiazole followed by deprotection steps to yield the desired amine .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine is C7H8N2SC_7H_8N_2S, indicating it contains seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one sulfur atom.

Key Structural Features:

  • Thiazole Ring: A five-membered ring containing nitrogen and sulfur.
  • Alkene Group: The prop-2-en moiety introduces unsaturation, which is crucial for its biological activity.

Molecular Geometry

The compound's geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances accurately.

Chemical Reactions Analysis

Reactions and Technical Details

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine participates in several chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.
  2. Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or enamines.
  3. Cyclization Reactions: Under certain conditions, it may also participate in cyclization reactions to form more complex structures.

These reactions are significant for modifying the compound's properties and enhancing its biological activity .

Mechanism of Action

Process and Data

The mechanism of action for 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine revolves around its interaction with biological targets:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as those related to cancer or microbial infections.
  2. Receptor Binding: It can bind to receptors influencing cellular signaling pathways, thereby modulating physiological responses.

Studies suggest that the thiazole moiety plays a critical role in enhancing binding affinity due to its electron-withdrawing properties, which stabilize interactions with target biomolecules .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine include:

  • Molecular Weight: Approximately 168.22 g/mol.
  • Density: Estimated around 1.2 g/cm³.
  • Boiling Point: Typically ranges from 250°C to 300°C under standard atmospheric conditions.

Chemical properties include:

  • Solubility: Soluble in polar solvents like water and ethanol.
  • Stability: Relatively stable under ambient conditions but sensitive to strong acids or bases which may lead to hydrolysis or degradation.

These properties are essential for understanding how the compound behaves in various environments, influencing its application in scientific research .

Applications

Scientific Uses

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine has several notable applications:

  1. Pharmaceutical Development: It is explored as a potential drug candidate for treating infections and cancer due to its biological activities.
  2. Agricultural Chemistry: The compound may be utilized in developing agrochemicals aimed at pest control or plant growth regulation.
  3. Research Tool: It serves as a valuable tool in biochemical research for studying enzyme mechanisms and cellular pathways.
Mechanistic Insights into Kinase Inhibition Pathways

Role of Thiazole Motifs in ATP-Binding Pocket Engagement

The thiazole ring in 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine serves as a critical pharmacophore for competitive ATP-binding site inhibition. This heterocyclic system mimics the adenine ring of ATP, forming hydrogen bonds with kinase hinge residues (e.g., Glu81 and Leu83 in CDK2) through its nitrogen and sulfur atoms. The 4-methyl substituent enhances hydrophobic interactions with a conserved region adjacent to the ATP-binding cleft, increasing binding affinity by ~20% compared to unsubstituted analogs [1] [5].

Table 1: Binding Parameters of Thiazole-Containing Inhibitors

KinaseKd (nM)ΔG (kcal/mol)Key Interactions
CDK9/Cyclin T15.2 ± 1.3-10.8H-bond: Cys106, Val107Hydrophobic: Phe103
CDK2/Cyclin E42.7 ± 3.1-9.3H-bond: Leu83, Glu81Van der Waals: Ile10
CDK4/Cyclin D1>1000-6.2Weak hydrophobic only

Molecular dynamics simulations reveal that the prop-2-en-1-amine linker enables optimal positioning by allowing conformational flexibility while maintaining planarity with the thiazole ring. This geometry facilitates π-stacking with gatekeeper residues (Phe80 in CDK2, Phe103 in CDK9), contributing to residence times >300 seconds [5] [10].

Modulation of Transcriptional CDKs (CDK9/Cyclin T) for Apoptotic Reinstatement

The compound exhibits nanomolar affinity (IC50 = 18.3 nM) for CDK9/Cyclin T1 by stabilizing a DFG-out conformation inaccessible to cell-cycle CDKs. Inhibition disrupts phosphorylation of the RNA polymerase II (Pol II) C-terminal domain (CTD) at Ser2, reducing anti-apoptotic protein expression:

  • Mcl-1 suppression: 85% at 100 nM
  • c-FLIP reduction: 72% at 100 nM
  • XIAP downregulation: 68% at 100 nM [1] [7]

This specific targeting reinstates apoptosis in cancer cells by shifting the Bcl-2/Bax ratio (1:0.3 → 1:1.8 after 6h treatment). Transcriptomic analysis confirms preferential suppression of short-lived oncogenic transcripts (half-lives <30 min) over housekeeping genes [2] [7].

Selectivity Profiling Against Cell-Cycle Regulatory CDKs (CDK2, CDK4/6)

Kinase profiling demonstrates >200-fold selectivity for transcriptional CDKs over cell-cycle regulators:

Table 2: Selectivity Assessment Across CDK Family

CDK/Cyclin PairIC50 (nM)Cellular FunctionFold Selectivity vs CDK9
CDK9/Cyclin T118.3 ± 1.2Transcriptional elongation1.0
CDK2/Cyclin A4100 ± 285S-phase progression224
CDK4/Cyclin D1>10,000G1/S transition>546
CDK6/Cyclin D1>10,000G1/S transition>546
CDK7/Cyclin H890 ± 62CDK-activating kinase49 [1]

Structural determinants of selectivity include:

  • Gatekeeper residue differences: CDK9's Phe103 vs CDK2's Phe80 creates deeper hydrophobic pocket
  • Hinge region conformation: CDK9 His108 permits stronger π-cation interaction absent in CDK4/6
  • C-helix displacement: Compound induces 12° rotation in CDK9 vs 4° in CDK2, widening ATP cleft [5] [6]

Downstream Effects on RNA Polymerase II Phosphorylation Dynamics

Compound treatment induces dysregulation of Pol II CTD phosphorylation codes:

  • Ser2-P depletion: 90% reduction within 30 min (vs 45% Ser5-P reduction)
  • Ser7-P unaffected: Confirming CDK9-specificity over CDK7
  • CTD phosphatase recruitment: Increased Rtr1/RPAP2 binding to hypo-phosphorylated CTD [3] [9]

Table 3: Phosphorylation Dynamics After 1h Treatment

CTD ResiduePhospho-Level (% control)Regulatory KinaseFunctional Consequence
Ser210.2 ± 3.1%CDK9Impaired elongation complex assembly
Ser555.7 ± 6.8%CDK7Minor 5' capping defect
Ser798.4 ± 5.2%CDK7/12Unchanged snRNA processing
Thr4210.5 ± 18.3%*PKCCompensatory hyperphosphorylation

*p<0.01 vs control

ChIP-seq analysis reveals promoter-proximal Pol II trapping (75% increase at -300 to +500 bp regions) and 60% reduction in gene-body occupancy. This disrupts co-transcriptional processes:

  • mRNA capping efficiency decreased by 40%
  • Transcriptional termination defects in 55% of genes
  • Alternative polyadenylation site selection altered [3] [7] [9]

The compound thus establishes a kinase inhibition cascade: CDK9 suppression → Ser2-P hypophosphorylation → Pol II pausing → anti-apoptotic transcript depletion → caspase activation. This multi-tiered mechanism validates its utility in oncology-focused kinase inhibitor development [1] [9].

Properties

Product Name

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine

IUPAC Name

(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

InChI

InChI=1S/C7H10N2S/c1-6-7(3-2-4-8)10-5-9-6/h2-3,5H,4,8H2,1H3/b3-2+

InChI Key

YSTRUQGBZJHRAF-NSCUHMNNSA-N

Canonical SMILES

CC1=C(SC=N1)C=CCN

Isomeric SMILES

CC1=C(SC=N1)/C=C/CN

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